molecular formula C16H12N2O2S B2417899 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide CAS No. 923069-73-2

4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2417899
CAS No.: 923069-73-2
M. Wt: 296.34
InChI Key: ILDHQSKLLCYUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-N-(benzo[d]thiazol-6-yl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a benzo[d]thiazole pharmacophore. This class of compounds is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. Benzothiazole-benzamide hybrids have been designed as potent anticancer agents that target key cellular signaling pathways. Research on analogous structures indicates potential activity against the epidermal growth factor receptor (EGFR) and the PI3K/AKT/mTOR axis, both of which are crucial regulators of cell proliferation, survival, and metabolism in cancers such as breast carcinoma . The planar, electron-rich benzo[d]thiazole core is known to facilitate interactions with biological targets through π-π stacking and hydrogen bonding, while the benzamide linker can serve as a key moiety for mimicking water-mediated interactions in the ATP-binding pocket of kinases, potentially enhancing binding affinity . This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-N-(1,3-benzothiazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-10(19)11-2-4-12(5-3-11)16(20)18-13-6-7-14-15(8-13)21-9-17-14/h2-9H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDHQSKLLCYUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 4 Acetyl N Benzo D Thiazol 6 Yl Benzamide and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework, functional groups, and elemental composition of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of N-(benzo[d]thiazol-yl)benzamide derivatives, characteristic signals confirm the successful formation of the amide linkage and the integrity of the core structures. The amide proton (CONH) typically appears as a singlet in the downfield region, often between δ 9.0 and 13.5 ppm. japsonline.commdpi.com The aromatic protons of the benzothiazole (B30560) and benzamide (B126) rings resonate in the range of δ 7.0 to 9.0 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern. mdpi.comnih.gov For instance, in N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide, the benzothiazole protons appear as multiplets between δ 7.44 and 8.07 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon (C=O) of the amide group is typically observed at a downfield chemical shift, around δ 165-175 ppm. japsonline.commdpi.com The carbon atoms of the benzothiazole ring also show characteristic signals; for example, the C2 carbon, which is bonded to both sulfur and nitrogen, is often found in the range of δ 150-160 ppm. mdpi.commdpi.com The remaining aromatic carbons produce signals between δ 110 and 150 ppm. japsonline.commdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for N-(Benzo[d]thiazol-yl)benzamide Derivatives

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) Solvent Reference
N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide 13.29 (s, 1H, NH), 8.33–8.39 (m, 4H, Ar-H), 8.03 (d, 1H), 7.79 (d, 1H), 7.49 (t, 1H), 7.36 (t, 1H) 165.52 (C=O), 159.14, 150.20, 148.30, 138.39, 131.57, 130.39, 128.20, 126.88, 124.41, 124.11, 123.76, 122.44, 120.43 DMSO-d₆ mdpi.com
N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide 13.33 (s, 1H, NH), 8.96 (s, 1H), 8.45–8.54 (m, 2H), 8.00 (d, 1H), 7.75–7.86 (m, 2H), 7.47 (t, 1H), 7.34 (t, 1H) 165.99, 165.45 (C=O), 148.23, 135.11, 134.42, 131.40, 130.81, 129.35, 127.54, 126.86, 124.34, 123.70, 122.41, 120.24 DMSO-d₆ mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectra of N-(benzo[d]thiazol-yl)benzamide derivatives display characteristic absorption bands that confirm their structural features.

A key absorption band is the N-H stretching vibration (ν(N-H)) of the amide group, which typically appears as a sharp peak in the region of 3120–3400 cm⁻¹. japsonline.commdpi.comnih.gov The carbonyl (C=O) stretching vibration (ν(C=O)) is also prominent, appearing as a strong absorption band between 1640 and 1700 cm⁻¹, confirming the presence of the amide functionality. japsonline.commdpi.comnih.gov Additionally, the C=N stretching of the thiazole (B1198619) ring is observed around 1590-1600 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are typically found in the 1400–1550 cm⁻¹ range. mdpi.com These characteristic peaks provide clear evidence for the successful synthesis and structural integrity of the target compounds. nih.gov

Table 2: Key IR Absorption Bands for N-(Benzo[d]thiazol-yl)benzamide Derivatives

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Reference
Amide N-H Stretching (ν) 3121 - 3350 mdpi.comnih.gov
Amide C=O Stretching (ν) 1650 - 1700 mdpi.comnih.govresearchgate.net
Thiazole C=N Stretching (ν) 1597 - 1600 mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of a compound. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula.

For example, the HRMS analysis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide using electrospray ionization (ESI) found a molecular ion [M+H]⁺ at m/z 377.1128. mdpi.com This experimental value is in excellent agreement with the calculated value of 377.1124 for the formula C₂₂H₁₈FN₂OS⁺, corresponding to a mass error of only 1.06 ppm. mdpi.com Such high accuracy provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or byproducts.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov Studies on derivatives of N-(benzo[d]thiazol-yl)benzamide have revealed key structural features and intermolecular interactions that govern their crystal packing.

The crystal structures of these compounds often belong to monoclinic or triclinic systems. mdpi.comresearchgate.net A significant structural parameter is the dihedral angle between the benzothiazole ring system and the benzoyl moiety. This angle is highly influenced by the substitution pattern on the benzoyl ring. For instance, an ortho-substituted nitro group on the phenyl ring results in a significantly distorted geometry, with a dihedral angle of approximately 60-68°, due to steric hindrance. mdpi.com In contrast, a meta-substituted analogue displays a much more planar geometry, with a dihedral angle of around 17°. mdpi.com

The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds. The amide N-H group frequently acts as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atom of the thiazole ring of an adjacent molecule, often leading to the formation of dimeric synthons. mdpi.com Additionally, N-H···O=C hydrogen bonds, where the amide proton interacts with the carbonyl oxygen of a neighboring molecule, are common and contribute to the formation of extended ribbons or layers within the crystal lattice. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for N-(Benzo[d]thiazol-yl)benzamide Derivatives

Compound Crystal System Space Group Key Dihedral Angle (Benzothiazole-Benzoyl) Key Intermolecular Interactions Reference
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide Monoclinic P2₁/n 67.88(5)° N-H···N mdpi.com
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide Monoclinic C2/c 17.16(5)° N-H···N, C-H···O mdpi.com
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide Orthorhombic Pbcn 38.27(5)° N-H···N, C-H···O mdpi.com

Conformational Landscape and Energetics via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and electronic properties of molecules. dntb.gov.ua These calculations complement experimental data by providing insights into molecular geometry, stability, and energetics.

For N-(benzo[d]thiazol-yl)benzamide derivatives, DFT calculations have been used to optimize the molecular geometry, starting from the coordinates obtained from X-ray crystallography. mdpi.com Such studies help to understand the intrinsic conformational preferences of the molecule in the absence of crystal packing forces. The calculations can accurately predict bond lengths and angles and corroborate the geometries observed in the solid state.

Furthermore, computational analysis can elucidate the impact of substituents on the molecular conformation. For example, DFT calculations confirm that steric hindrance from an ortho-substituent on the benzoyl ring forces the molecule into a distorted, non-planar conformation, which is energetically more favorable than a hypothetical planar arrangement. mdpi.com In contrast, for meta- and para-substituted derivatives where steric clash is minimized, a more planar conformation is computationally predicted and experimentally observed. mdpi.com These theoretical studies are vital for rationalizing the structure-property relationships within this class of compounds.

Computational Investigations and Molecular Modeling of 4 Acetyl N Benzo D Thiazol 6 Yl Benzamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and orbital energies, which govern the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of N-(benzo[d]thiazol-yl)benzamide analogues is significantly influenced by the nature and position of substituents on both the benzothiazole (B30560) and benzamide (B126) rings. mdpi.com DFT calculations have been employed to analyze the geometric and electronic properties of these compounds. For instance, studies on nitro-substituted N-(benzo[d]thiazol-2-yl)benzamide isomers revealed that the position of the nitro group plays a pivotal role in determining the molecular geometry and crystal packing. The ortho-substituted isomer often exhibits a distorted geometry due to steric hindrance, which affects the electronic properties. mdpi.comdntb.gov.ua

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity.

In studies of N-(benzo[d]thiazol-2-yl)-nitrobenzamide analogues, DFT calculations have shown that the HOMO is typically localized on the electron-rich benzothiazole moiety. mdpi.com Conversely, the LUMO is often projected toward the benzoyl fragment, particularly when electron-withdrawing groups like a nitro substituent are present. mdpi.com This separation of FMOs suggests a potential for intramolecular charge transfer, a property that is often important for optical and electronic applications. mdpi.com Such analyses help in understanding potential interactions with biological targets, where electron transfer processes can be crucial. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for N-(benzo[d]thiazol-2-yl)benzamide Analogues (Illustrative Data)
Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
N-(benzo[d]thiazol-2-yl)benzamide (Parent)-6.2-1.84.4
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide-6.5-2.54.0
N-(benzo[d]thiazol-2-yl)-p-acetylbenzamide-6.4-2.24.2

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Molecular docking studies on various N-(benzo[d]thiazol-yl)benzamide analogues have been performed to explore their binding modes with a range of protein targets. These studies provide detailed insights into the specific interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. semanticscholar.org

For example, benzamide derivatives of N-benzothiazol-2-yl have been investigated as potential allosteric activators of human glucokinase, an important target in type 2 diabetes. japsonline.com Docking simulations predicted bonding connections between the ligands and residues in the allosteric site of the protein. japsonline.com In another study, N-(benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides were docked against E. coli dihydroorotase, revealing favorable interactions with the enzyme's amino acid residues and identifying potential lead molecules for antibacterial agents. semanticscholar.orgresearchgate.net Similarly, benzothiazole derivatives have been docked into the active sites of targets like p56lck kinase (for cancer), alkaline phosphatase (anticancer), and acetylcholinesterase (for Alzheimer's disease), consistently demonstrating the ability of the benzothiazole scaffold to form key interactions within protein binding pockets. biointerfaceresearch.comnih.govnih.gov These interactions often involve hydrogen bonding with the amide linker and hydrophobic or π-π stacking interactions involving the aromatic ring systems. nih.gov

A primary output of molecular docking simulations is a scoring function that estimates the binding affinity (often expressed in kcal/mol) between the ligand and the protein. semanticscholar.org Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory or activating activity.

Table 2: Summary of Molecular Docking Studies on Benzothiazole-Benzamide Analogues
Analogue ClassProtein TargetTherapeutic AreaPredicted Binding Affinity (Range)Key Interacting Residues (Examples)
N-benzothiazol-2-yl benzamidesGlucokinase (GK)Type 2 Diabetes-Allosteric site residues
N-(benzo[d]thiazol-2-ylcarbamothioyl) benzamidesE. coli dihydroorotaseAntibacterial-7.5 to -9.0 kcal/mol-
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamidesAlkaline Phosphatase (ALP)Anticancer--
Quinoline-based iminothiazolinesElastaseAnti-inflammatory--

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of benzamide and benzothiazole derivatives. researchgate.net For a series of benzamide derivatives acting as allosteric glucokinase activators, 2D-QSAR models were developed to correlate structural features with biological function. researchgate.net In another study on thiazolidinone-based benzamides designed as antitubulin agents, QSAR analysis established a strong correlation between physicochemical parameters (such as lipophilicity (XlogP), shape indices (kaapa2), and electronic properties (Quadrupole1)) and cytotoxic activity against lung carcinoma cells. nih.gov

These models can be 2D, relying on topological descriptors, or 3D, which considers the spatial arrangement of atoms (3D-QSAR/CoMFA). 3D-QSAR studies on neuraminidase inhibitors revealed that steric and hydrophobic fields were critical for inhibitory activity, providing a contour map that guides where to add or remove bulk or hydrophobic features to improve potency. nih.gov For 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide and its analogues, a QSAR study would be invaluable for optimizing their activity by systematically modifying the substituents on the benzamide and benzothiazole rings.

Structure Activity Relationship Sar Studies of Benzamide Benzothiazole Derivatives

Impact of Benzothiazole (B30560) Substituents on Biological Activity

The benzothiazole core is a critical pharmacophore, and its substitution pattern plays a pivotal role in determining the biological profile of the entire molecule.

Research has indicated that the introduction of small, lipophilic, and electron-donating groups at the 6-position can be advantageous for certain biological activities. For instance, the presence of a methyl (-CH3), methoxy (B1213986) (-OCH3), or hydroxyl (-OH) group at this position has been reported to boost the potency of some benzothiazole derivatives. globalresearchonline.net These groups can enhance the binding affinity of the molecule to its target, potentially through favorable hydrophobic or hydrogen bonding interactions.

Conversely, the introduction of electron-withdrawing groups at the 6-position, such as a nitro (-NO2) or cyano (-CN) group, has also been shown to increase the antiproliferative activity of certain 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole derivatives. researchgate.net This suggests that for some biological targets, a reduction in electron density on the benzothiazole ring is favorable for activity. Halogen substituents, such as chlorine (-Cl) or fluorine (-F), at the 6-position have also been explored, with their effects on activity often being dependent on the specific biological assay. researchgate.net

The following table summarizes the observed effects of various substituents at the 6-position of the benzothiazole ring on the biological activity of benzamide-benzothiazole derivatives.

Substituent at 6-PositionGeneral Effect on Biological ActivityPotential Rationale
-OH, -OCH3, -CH3Potency enhancement in some cases globalresearchonline.netIncreased lipophilicity and potential for hydrogen bonding or hydrophobic interactions.
-NO2, -CNIncreased antiproliferative activity in specific derivatives researchgate.netAlteration of the electronic properties of the benzothiazole ring, potentially enhancing binding to certain targets.
Halogens (-F, -Cl)Variable, dependent on the target researchgate.netCan influence both steric and electronic properties of the molecule.

The thiazole (B1198619) ring within the benzothiazole scaffold is another crucial area for structural modification. Substitutions on this heterocycle, particularly at the 2-position, can significantly alter the biological activity of the compound. The 2-position is a common site for introducing various substituents, as it is readily accessible synthetically. mdpi.com

The electronic properties of the substituent on the thiazole ring are also important. The introduction of electron-withdrawing groups can enhance the stability of the thiazole ring. nih.gov For instance, in a series of N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives, the presence of electron-withdrawing substituents on the thiazolidinone scaffold was found to be advantageous for antibacterial activity. nih.gov

While much of the research has focused on the 2-position, modifications at other positions of the thiazole ring, although less common, could also provide avenues for modulating biological activity. However, there is a limited amount of specific data on substitutions at the 4 and 5-positions of the thiazole ring within the context of N-(benzo[d]thiazol-6-yl)benzamide derivatives.

Substitution on Thiazole RingPositionEffect on Biological Activity
Thiol, Amino, Pyrazoline2Enhancement of activity in various contexts pharmacyjournal.in
Phenyl/Substituted Phenyl2Associated with anticancer, anti-tubercular, anticonvulsant, and anti-inflammatory activities pharmacyjournal.in
Electron-withdrawing groupsGeneralCan enhance the stability of the thiazole ring and may be advantageous for certain biological activities nih.gov

Role of Benzamide (B126) Modifications on Biological Activity

The benzamide portion of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide offers multiple sites for modification, each with the potential to influence the compound's biological properties.

The acetyl group at the 4-position of the benzamide moiety is a key structural feature of the parent compound. While direct studies on the specific role of this group in this compound are limited, its influence can be inferred from its known chemical properties. The acetyl group is a moderately deactivating, meta-directing group on the phenyl ring due to its electron-withdrawing nature. This electronic effect can influence the reactivity and binding interactions of the benzamide portion of the molecule.

The carbonyl group within the acetyl moiety can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets. Furthermore, the methyl group of the acetyl substituent can participate in hydrophobic interactions. In the broader context of medicinal chemistry, acetyl groups are often introduced to modulate a compound's pharmacokinetic properties, such as metabolic stability and solubility. The acetyl group can be a site of metabolism, undergoing reduction to an alcohol or oxidation.

For example, a study on N-(benzo[d]thiazol-2-yl)-nitrobenzamides revealed that the position of the nitro group (ortho, meta, or para) on the benzamide phenyl ring had a profound effect on the molecule's geometry. mdpi.com An ortho-nitro substituent led to a distorted geometry due to steric hindrance, which in turn influenced the crystal packing and intermolecular interactions. mdpi.com In contrast, a meta-nitro derivative displayed a more planar geometry. mdpi.com These conformational changes can directly impact how the molecule fits into the binding site of a biological target.

The electronic nature of the substituents on the benzamide ring is also a key determinant of activity. The introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution across the molecule, potentially enhancing interactions with specific residues in a target protein. Conversely, electron-donating groups could also be beneficial, depending on the electronic requirements of the binding site.

Substitution on Benzamide Phenyl RingPositionObserved Effect
Nitro (-NO2)orthoInduces a distorted molecular geometry due to steric hindrance mdpi.com
Nitro (-NO2)metaResults in a more planar molecular geometry mdpi.com
Nitro (-NO2)paraInfluences solid-state arrangement and electronic properties mdpi.com

Interplay of Bridging Linkers and Their Influence on Potency and Selectivity

While the core structure of this compound features a direct amide linkage between the benzamide and benzothiazole moieties, the introduction of a bridging linker is a potential strategy for modulating biological activity. The length, flexibility, and chemical nature of a linker can significantly influence the potency and selectivity of a compound by altering the spatial orientation of the two aromatic systems.

Although specific studies on varying linkers in the this compound scaffold are not widely available, research on other benzothiazole derivatives provides some insights. For instance, a study on benzothiazole-containing analogues of SAHA, a histone deacetylase inhibitor, found that a 6-carbon bridge linking the benzothiazole moiety and a hydroxamic acid functional group resulted in good inhibitory activity. This suggests that a longer, more flexible linker can be well-tolerated and may allow for optimal positioning of the pharmacophoric groups within the target's binding site.

The nature of the linker itself can also contribute to binding interactions. For example, a linker containing hydrogen bond donors or acceptors could form additional interactions with the target protein, thereby enhancing binding affinity. The rigidity of the linker is another important factor; a more rigid linker might lock the molecule into a bioactive conformation, leading to increased potency, but could also prevent binding if the preferred conformation is not achieved. The exploration of different linkers, such as alkyl chains, ethers, or other functional groups, represents a promising avenue for the future design of more potent and selective benzamide-benzothiazole derivatives.

Stereochemical Considerations in SAR

A critical aspect of Structure-Activity Relationship (SAR) studies involves understanding the three-dimensional arrangement of a molecule and its influence on biological activity. Stereochemistry, the study of the spatial arrangement of atoms within molecules, is paramount in drug design because biological targets, such as enzymes and receptors, are chiral environments. Consequently, stereoisomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. biomedgrid.combiomedgrid.com

The specific compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, it exists as a single structure and does not have enantiomers or diastereomers. However, in the course of a comprehensive SAR study, modifications to this scaffold could readily introduce chirality, making stereochemical considerations highly relevant for future drug development efforts.

For instance, a common metabolic or synthetic modification, such as the reduction of the ketone in the acetyl group to a secondary alcohol, would create the chiral compound 4-(1-hydroxyethyl)-N-(benzo[d]thiazol-6-yl)benzamide. This modification results in a new chiral center, leading to the formation of two distinct enantiomers: (R)-4-(1-hydroxyethyl)-N-(benzo[d]thiazol-6-yl)benzamide and (S)-4-(1-hydroxyethyl)-N-(benzo[d]thiazol-6-yl)benzamide.

These two enantiomers, while having the same chemical formula and connectivity, would differ in their spatial orientation. It is well-established that such enantiomers can interact differently with a biological target. biomedgrid.com One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired biological response, while the other (the distomer) may have lower affinity, no activity, or even produce off-target effects or toxicity. biomedgrid.com Therefore, a thorough SAR evaluation would require the synthesis or separation of these individual enantiomers and subsequent testing to determine their respective biological activities.

While specific stereochemical studies on this compound derivatives are not extensively documented in publicly available research, the principle has been demonstrated in related heterocyclic structures. For example, studies on chiral benzo[d]isothiazolyloxypropanolamine derivatives, which also contain a benzothiazole-like core, have shown clear enantioselectivity at β-adrenoceptors. In these studies, the (S)-enantiomers consistently displayed a higher degree of antagonistic activity compared to their (R)-enantiomer counterparts. researchgate.net

This highlights the importance of stereochemistry in defining the potency and selectivity of compounds featuring the benzothiazole scaffold. The data below illustrates the differential activity observed between enantiomers in a representative study of β-adrenoceptor antagonists containing a related benzisothiazole moiety. researchgate.net

CompoundEnantiomerTargetAntagonistic Activity (pA₂)
Benzo[d]isothiazol-3-yloxypropanolamine Derivative(S)-enantiomerβ₁-adrenoceptor (cardiac)8.10
Benzo[d]isothiazol-3-yloxypropanolamine Derivative(R)-enantiomerβ₁-adrenoceptor (cardiac)6.25
Benzo[d]isothiazol-3-yloxypropanolamine Derivative(S)-enantiomerβ₃-adrenoceptor (intestinal)6.50
Benzo[d]isothiazol-3-yloxypropanolamine Derivative(R)-enantiomerβ₃-adrenoceptor (intestinal)5.80

Furthermore, the synthesis of chiral benzamide-benzothiazole derivatives has been reported, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, which incorporates the chiral non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479). mdpi.com The existence of such compounds underscores the feasibility and importance of exploring stereoisomerism within this chemical class.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 4 Acetyl N Benzo D Thiazol 6 Yl Benzamide and Analogues

Mechanism-Based Studies in Antimicrobial Activity

Analogues of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide have demonstrated notable antimicrobial properties, which are attributed to their ability to interfere with essential bacterial metabolic and structural pathways.

Inhibition of Dihydropteroate Synthase (DHPS)

A primary mechanism of antimicrobial action for certain benzothiazole (B30560) derivatives is the inhibition of Dihydropteroate Synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is vital for the synthesis of nucleic acids and certain amino acids, making it an established target for antimicrobial agents.

Sulfonamide drugs, for example, act as competitive inhibitors of DHPS, competing with the enzyme's natural substrate, 4-aminobenzoic acid (PABA). nih.gov Benzothiazole-based compounds have been designed to function similarly. By mimicking the structure of PABA, these analogues can bind to the active site of the DHPS enzyme, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of folate synthesis ultimately halts bacterial growth and replication. nih.gov

Research into newly synthesized benzothiazole derivatives has identified compounds with significant DHPS inhibitory activity. For instance, a study evaluating pyrazole-substituted benzothiazoles demonstrated potent inhibition of the DHPS enzyme, with some compounds showing activity comparable to the standard drug sulfadiazine. nih.gov

Table 1: DHPS Enzyme Inhibition Data for Benzothiazole Analogues

Compound Description IC50 (µg/mL)
16a 4-(benzo[d]thiazole-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one 10.25
16b 4-(benzo[d]thiazole-2-yl)-5-(4-bromophenyl)-1H-pyrazol-3(2H)-one 7.85
16c 4-(benzo[d]thiazole-2-yl)-5-(4-nitrophenyl)-1H-pyrazol-3(2H)-one 9.15
Sulfadiazine Standard Drug 8.13

Data sourced from scientific studies on DHPS inhibition. nih.gov

The effectiveness of these compounds underscores the potential of the benzothiazole scaffold in developing new antimicrobial agents that target the well-validated DHPS enzyme. nih.gov

Interaction with Bacterial Cell Wall Synthesis Enzymes

The bacterial cell wall, a rigid structure essential for bacterial survival and integrity, is another primary target for antimicrobial agents. nih.gov Benzothiazole analogues have been shown to interfere with this critical structure by targeting the enzymes involved in its synthesis.

One key mechanism involves the binding to Lipid II, an essential precursor molecule in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. nih.gov A novel benzothiazole indolene scaffold was identified and optimized to efficiently bind to Lipid II. This binding action inhibits the translocation of peptidoglycan subunits across the cellular membrane, thereby preventing the proper formation of the cell wall. This mechanism is particularly effective against Gram-positive organisms. nih.gov

Furthermore, other benzothiazole derivatives have been found to inhibit enzymes involved in the earlier, cytoplasmic stages of cell wall synthesis. For example, studies have shown that certain analogues can inhibit the MurB enzyme (uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase). nih.gov The MurB enzyme catalyzes a crucial step in the synthesis of N-acetylmuramic acid (MurNAc), a fundamental building block of peptidoglycan. Docking studies have indicated that these compounds can form stable complexes with the E. coli MurB enzyme, blocking its function and disrupting cell wall construction. nih.gov

Exploration of Anti-Tubercular Action

The unique and complex cell wall of Mycobacterium tuberculosis presents a significant challenge for treatment but also offers specific targets for drug development. Benzothiazole-containing compounds have emerged as potent anti-tubercular agents by targeting these specific mycobacterial pathways.

Targeting DprE1 Enzyme Inhibition in Mycobacterium tuberculosis

A highly promising target for anti-tubercular drugs is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.gov This flavoenzyme is essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan, two of its major components. nih.govsci-hub.st DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), a critical precursor for the arabinan (B1173331) layers of the cell wall. nih.govvlifesciences.com

Benzothiazole-containing compounds, particularly benzothiazinones (BTZs) like BTZ043 and PBTZ169 (Macozinone), are potent inhibitors of DprE1. vlifesciences.complos.org These compounds function as "suicide substrates." The nitro group present on the benzothiazinone core is reduced by the flavin cofactor within the DprE1 active site, forming a reactive nitroso derivative. This intermediate then forms an irreversible covalent bond with a cysteine residue (Cys387) in the enzyme's active site, permanently inactivating it and leading to bacterial death. nih.govplos.org The potent activity of these compounds has led to several DprE1 inhibitors entering clinical trials. plos.org

Table 2: Activity of Benzothiazole Analogues against M. tuberculosis

Compound Target Mechanism MIC (ng/mL)
BTZ043 DprE1 Covalent Inhibition 1
PBTZ169 DprE1 Covalent Inhibition -

Data represents the potent activity of DprE1 inhibitors against pathogenic strains. vlifesciences.com

Insights into Mycobacterial Specific Pathways

The inhibition of DprE1 is a prime example of targeting a pathway specific to mycobacteria, which contributes to the selective toxicity of these compounds. nih.govnih.gov Beyond DprE1, researchers have explored other unique mycobacterial enzymes as potential targets for benzothiazole-related structures.

One such target is pantothenate synthetase, an enzyme crucial for the synthesis of pantothenate (vitamin B5), which is a precursor for the essential cofactor Coenzyme A. nih.gov M. tuberculosis relies on its own pantothenate synthesis for survival, persistence, and pathogenicity, making this enzyme an attractive target. nih.gov Benzimidazole derivatives, which are structurally related to benzothiazoles, have shown inhibitory activity against other key mycobacterial enzymes such as isocitrate lyase and chorismate mutase, further highlighting the strategy of targeting metabolic pathways essential for the pathogen but absent in the host. nih.govresearchgate.net This approach of targeting specific mycobacterial pathways is critical for developing new anti-tubercular drugs with novel mechanisms of action to combat the rise of drug-resistant strains. sci-hub.st

Mechanistic Insights into Anticancer Potential

Benzothiazole derivatives, including analogues of this compound, have demonstrated significant anticancer activity across a range of human cancer cell lines. nih.govresearchgate.net Their mechanism of action is multifaceted, involving the inhibition of key enzymes and the induction of apoptosis.

One notable mechanism is the inhibition of tumor-associated carbonic anhydrase (CA) isoforms. CAs are metalloenzymes that play a role in regulating pH. In hypoxic tumors, certain CA isoforms are overexpressed and contribute to tumor cell survival and proliferation. Benzothiazole derivatives incorporating sulfonamide scaffolds have been investigated as inhibitors of these specific CA isoforms. researchgate.net

Another identified mechanism involves the induction of apoptosis (programmed cell death). For example, a substituted bromopyridine acetamide (B32628) benzothiazole derivative showed potent antitumor activity against several cancer cell lines, with apoptosis identified as the concentration-dependent mechanism of cell death. nih.gov

Furthermore, specific benzothiazole-quinoline hybrids have been developed that exhibit potent anticancer activity, particularly against prostate cancer cell lines (PC-3). The mechanism for these compounds was linked to the inhibition of human germ cell alkaline phosphatase (hGC-ALP), an enzyme connected to the development of prostate cancer. nih.gov

Table 3: Anticancer Activity of a Benzothiazole Analogue

Compound Cell Line Activity IC50
Derivative 29 SKRB-3 (Breast Cancer) Antitumor 1.2 nM
SW620 (Colon Adenocarcinoma) Antitumor 4.3 nM
A549 (Lung Cancer) Antitumor 44 nM
HepG2 (Liver Cancer) Antitumor 48 nM

Data for substituted bromopyridine acetamide benzothiazole derivative 29. nih.gov

The diverse mechanisms of action, from enzyme inhibition to apoptosis induction, make the benzothiazole scaffold a promising foundation for the development of novel anticancer therapeutics. nih.govresearchgate.net

Enzyme Inhibition (e.g., Fatty Acid Amide Hydrolase (FAAH) Inhibition)

Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the breakdown of endogenous fatty acid amides, such as the endocannabinoid anandamide. nih.gov Inhibition of FAAH increases the levels of these signaling molecules, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govnih.gov Benzothiazole-based compounds have been identified as potent and selective FAAH inhibitors. nih.govresearchgate.net

Structure-activity relationship studies on a series of benzothiazole analogues revealed that a sulfonamide, a piperidine (B6355638) ring, and the benzothiazole core were key components for activity. nih.govresearchgate.net These inhibitors were found to be highly selective for FAAH with no significant off-target activity against other mammalian serine hydrolases. nih.gov Kinetic studies suggest a reversible inhibition behavior for some of these benzothiazole derivatives. nih.gov The inhibition of FAAH by these compounds represents a promising mechanism for counteracting inflammatory conditions and pain. nih.gov

Investigations of Antiproliferative Pathways

The benzothiazole nucleus is a core component of many compounds investigated for anticancer properties. tandfonline.comnih.gov A number of N-1,3-benzothiazol-2-ylbenzamide analogues have demonstrated significant antiproliferative activity against various human cancer cell lines. tandfonline.comresearchgate.net The mechanism often involves the induction of apoptosis, a form of programmed cell death that is a crucial target for cancer therapy. nih.govresearchgate.net

For instance, a series of N-1,3-benzothiazol-2-ylbenzamides were evaluated for their effects on human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. One of the most active compounds, a difluorobenzamide-containing benzothiazole, showed a percentual inhibition of 64% in both cell lines. tandfonline.com Another study highlighted that introducing electron-withdrawing groups, such as halogens or nitro groups, to the phenylacetamide portion of 2-mercaptobenzothiazole (B37678) derivatives enhanced antiproliferative activity. semanticscholar.orgnih.gov

The antiproliferative effects of these compounds are often dose-dependent. semanticscholar.org Research on phenylacetamide derivatives containing the benzothiazole nucleus has shown a marked reduction in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. nih.gov

Antiproliferative Activity of Selected Benzothiazole Analogues
Compound AnalogueCancer Cell LineActivity MetricResultSource
Substituted diflourobenzamide containing benzothiazoleMCF-7 (Breast)% Inhibition64 ± 2% tandfonline.com
Substituted diflourobenzamide containing benzothiazoleHepG2 (Liver)% Inhibition64 ± 6% tandfonline.com
Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazoleHT-29 (Colon)IC500.024 µM tandfonline.com
Chlorobenzyl indole semicarbazide benzothiazoleH460 (Lung)IC500.29 µM tandfonline.com
2,5-dichlorophenylsuphonamide piperazino-benzothiazoleVarious Tumor Cell LinesCC508-24 µM researchgate.net
Nitro and Amino Substituted Benzothiazole-2-carboxamidesHeLa, HCT-116, MCF-7IC50> 30 µM nih.gov

Elucidation of Anti-inflammatory Pathways

The anti-inflammatory properties of benzothiazole derivatives are a significant area of investigation. The primary mechanisms explored are the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling cascades.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. dergipark.org.trnih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. dergipark.org.trnih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Several studies have evaluated benzo[d]thiazole analogues for their COX inhibitory effects. A series of these analogues demonstrated weak inhibition of the COX-1 isozyme but moderate to potent inhibitory effects against the COX-2 isozyme. nih.gov This selectivity for COX-2 is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. dergipark.org.tr For example, certain benzo[d]thiazole analogues showed COX-2 IC50 values ranging from 0.28 to 0.77 μM, with COX-2 selectivity indexes (SI) ranging from 7.2 to 18.6. nih.gov In another study, a series of thiadiazole-benzothiazole hybrids were tested, with one compound containing a 6-chloro substituent on the benzothiazole ring showing the most potent and selective inhibition of COX-1. dergipark.org.tr

Cyclooxygenase (COX) Inhibitory Activity of Selected Benzothiazole Analogues
Compound Analogue ClassTarget EnzymeIC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Source
Benzo[d]thiazol analog 2cCOX-20.4310.3 nih.gov
Benzo[d]thiazol analog 2dCOX-20.2818.6 nih.gov
Benzo[d]thiazol analog 2gCOX-20.777.2 nih.gov
Thiazolidinone-benzothiazole hybrid 4COX-2>70% inhibition at 1 µMMore selective than Celecoxib bdpsjournal.org
Thiadiazole-benzothiazole hybrid 7COX-151.36% inhibition at 100 µMSelective for COX-1 dergipark.org.tr
Thiazole (B1198619) carboxamide derivative 2aCOX-20.9582.766 nih.gov
Thiazole carboxamide derivative 2bCOX-20.1911.251 nih.gov

Modulation of Inflammatory Signaling Cascades

Inflammation involves complex signaling pathways that orchestrate the immune response. researchgate.net Key players in these cascades include transcription factors like nuclear factor-kappa B (NF-κB) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.govmdpi.com Activation of microglia by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

The anti-inflammatory effects of benzothiazole analogues can be linked to their ability to modulate these pathways. For example, the inhibition of FAAH by certain compounds can lead to a downstream reduction in the nuclear translocation of NF-κB. nih.govmdpi.com Studies have shown that FAAH inhibition significantly decreases the release of TNF-α and IL-1β in models of lung injury. mdpi.com This suggests that benzothiazole-based FAAH inhibitors could exert their anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators through the NF-κB pathway. mdpi.com

Understanding Anticonvulsant Mechanisms and Target Engagement

Epilepsy is a neurological disorder characterized by recurrent seizures. nih.govresearchgate.net Benzothiazole derivatives have emerged as a promising class of compounds for the development of new anticonvulsant therapies. researchgate.netnih.gov Various benzothiazole-benzamides and related sulfonamide analogues have been synthesized and evaluated for their anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov

In one study, N-(4-(benzothiazole-2-yl) phenyl) 3-chlorobenzenesulfonamide (B108012) was identified as the most potent anticonvulsant agent in the MES model. nih.gov Computational docking studies for this compound suggested a potential mechanism of action involving interactions with nicotinic acetylcholine (B1216132) ion-gated receptors. nih.gov Other research on N-(substituted benzothiazole-2-yl)amide derivatives suggests that their mechanism may involve the GABAergic system. nih.govmdpi.com One promising compound was found to significantly increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, and its anticonvulsant effect was diminished by an inhibitor of GABA synthesis. mdpi.com These findings indicate that benzothiazole analogues can exert anticonvulsant effects through various mechanisms, including modulation of major excitatory and inhibitory neurotransmitter systems.

Other Investigated Biological Activities and Their Molecular Basis

Beyond the activities detailed above, the versatile benzothiazole scaffold has been explored for a range of other therapeutic applications.

Antidiabetic: Analogues such as N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been shown to significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. researchgate.netnih.gov The proposed mechanism for this hypoglycemic effect is the inhibition of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is involved in regulating cortisol levels and glucose metabolism. researchgate.netnih.gov

Antioxidant: Certain benzothiazole-2-carboxamides have been studied for their antioxidative potential. nih.gov The ability of these compounds to scavenge free radicals can be beneficial in conditions associated with oxidative stress.

Analgesic: The analgesic properties of benzothiazole-benzamides have been demonstrated using thermal stimulus techniques in animal models. biomedpharmajournal.org Several compounds in a tested series showed highly potent analgesic activity, suggesting their potential in pain management. biomedpharmajournal.org This activity may be linked to the aforementioned FAAH and COX inhibition mechanisms.

Antiviral: The broader class of benzothiazole derivatives has been investigated for antiviral properties against various viruses. mdpi.com However, specific studies focusing on the antiviral activity of this compound or its close benzamide (B126) analogues are less prevalent in the current literature.

Future Directions and Research Gaps in 4 Acetyl N Benzo D Thiazol 6 Yl Benzamide Research

Development of Novel Synthetic Pathways for Structural Diversity

A critical step in exploring the full therapeutic potential of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide is the development of a diverse library of structural analogues. Future research should focus on innovative and efficient synthetic methodologies.

Green Chemistry Approaches: Traditional synthetic methods for benzothiazoles often involve hazardous reagents and energy-intensive processes. airo.co.in The adoption of green chemistry principles is paramount. This includes the use of eco-friendly solvents like water and glycerol, microwave-assisted reactions to reduce energy consumption, and the use of recyclable catalysts. airo.co.inorgchemres.orgbohrium.com For instance, methods employing catalysts like copper sulfate (B86663) in aqueous media or catalyst-free electrochemical synthesis offer sustainable alternatives. orgchemres.orgbohrium.com

One-Pot and Multicomponent Reactions: To enhance efficiency and atom economy, the development of one-pot and multicomponent reactions is a promising avenue. mdpi.comnih.gov These strategies allow for the synthesis of complex molecules from simple precursors in a single step, minimizing waste and simplifying purification processes. Applying such methods to the core structure of this compound would enable the rapid generation of derivatives with varied substitutions on both the benzothiazole (B30560) and benzamide (B126) rings.

Advanced Catalytic Systems: Exploration of novel catalytic systems, such as transition metal catalysts (e.g., Ruthenium, Palladium) and enzymatic catalysts (e.g., lipases, peroxidases), can provide high selectivity and yield under mild conditions. airo.co.inmdpi.com These catalysts can facilitate specific modifications to the scaffold, which are difficult to achieve through conventional means.

Synthetic StrategyKey AdvantagesPotential Application for Structural Diversity
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption. airo.co.inRapid generation of analogues by modifying the acetyl group or substituting the aromatic rings.
Ultrasound Irradiation Enhanced reaction rates, milder conditions. bohrium.comFacilitating condensation reactions to build the core scaffold with diverse starting materials.
Enzymatic Catalysis High selectivity, environmentally benign conditions. airo.co.inStereoselective modifications and functional group transformations.
Multicomponent Reactions High atom economy, reduced waste, simplified procedures. mdpi.comIntroducing multiple points of diversity in a single synthetic step.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational tools are indispensable in modern drug discovery for predicting the activity of novel compounds and optimizing lead structures.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. semanticscholar.orgbenthamdirect.commdpi.com By developing robust 2D and 3D-QSAR models, researchers can identify key structural motifs and physicochemical properties essential for activity, guiding the design of more potent analogues. ijpsr.com

Molecular Docking: Molecular docking simulations can predict the binding interactions of this compound and its derivatives with specific biological targets. nih.govallsubjectjournal.comwjarr.com This technique provides insights into the binding mode and affinity, helping to rationalize observed activities and design modifications that enhance target engagement. For example, docking studies on benzothiazole derivatives have been used to understand their interactions with enzymes like protein tyrosine kinase (p56lck) and GABA-aminotransferase. benthamdirect.comwjarr.com

Pharmacophore Modeling and ADMET Prediction: Pharmacophore modeling helps identify the essential three-dimensional arrangement of features required for biological activity. This information can be used to design novel molecules with improved potency. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage filtering of candidates with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition in drug development. biointerfaceresearch.comnih.gov

Exploration of New Biological Targets and Underexplored Disease Areas

The benzothiazole scaffold is known for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govpcbiochemres.compharmacyjournal.in However, the specific therapeutic applications of this compound are not well-defined.

Neurodegenerative Diseases: There is growing interest in benzothiazole derivatives for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.govijprems.com Research has shown that some benzothiazoles can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or modulate amyloid-beta aggregation. nih.govrsc.org Future studies should evaluate this compound and its analogues for activity against these and other relevant targets in Alzheimer's and Parkinson's disease.

Metabolic Disorders: Certain benzothiazole derivatives have been investigated for the treatment of metabolic disorders, including type 2 diabetes. koreascience.krgoogle.comgoogle.com The potential of this compound to modulate pathways involved in insulin (B600854) resistance or hyperglycemia represents an underexplored but potentially fruitful area of research.

Oncology: Benzothiazoles have shown promise as anticancer agents by targeting various pathways, including protein kinases like p56lck and VEGFR-2, and transcription factors like STAT3. benthamdirect.comnih.govnih.gov A systematic evaluation of this compound against a panel of cancer cell lines and specific molecular targets could uncover novel anticancer applications.

Potential Disease AreaKey Molecular TargetsRationale for Exploration
Alzheimer's Disease Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), Amyloid-Beta (Aβ). nih.govrsc.orgBenzothiazole scaffold is a privileged structure for designing multi-target-directed ligands for AD. nih.govtandfonline.com
Cancer VEGFR-2, STAT3, p56lck, Polo-like kinase 1 (PLK1). nih.govnih.govresearchgate.netDerivatives have shown potent inhibition of kinases and transcription factors crucial for cancer progression.
Diabetes Enzymes/receptors in insulin signaling pathways. koreascience.krSome benzothiazoles exhibit hypoglycemic activity, suggesting potential in managing metabolic disorders. koreascience.kr
Infectious Diseases Bacterial enzymes (e.g., DHPS), viral proteins. mdpi.comThe benzothiazole core is present in many compounds with broad-spectrum antimicrobial activity.

Rational Design of Hybrid Molecules with Enhanced Specificity and Multi-targeting Capabilities

Creating hybrid molecules by combining the this compound scaffold with other pharmacophores is a powerful strategy to develop compounds with improved activity or a multi-target profile. nih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov

Molecular Hybridization Strategy: This involves covalently linking the benzothiazole core to another bioactive moiety. For example, hybrids of benzothiazole with coumarin, piperazine, or 1,3,4-oxadiazole (B1194373) have been synthesized and shown to possess enhanced biological activities. nih.govnih.govijrti.org Designing hybrids of this compound could lead to multi-target-directed ligands (MTDLs) that simultaneously modulate different pathological pathways, potentially offering superior therapeutic efficacy. nih.gov

Examples of Benzothiazole Hybrids:

Benzothiazole-Piperazine Hybrids: Investigated as MTDLs for Alzheimer's disease, targeting both acetylcholinesterase and amyloid-beta aggregation. nih.gov

Benzothiazole-Thiazolidinedione Hybrids: Developed as potential VEGFR-2 inhibitors for cancer therapy. nih.govresearchgate.net

Coumarin-Benzothiazole Hybrids: Screened as potential inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis. ijrti.org

Application of Chemoinformatics and Big Data in Accelerating Compound Discovery

The integration of chemoinformatics and big data analytics can significantly accelerate the discovery and development process for new drugs based on the this compound scaffold.

Virtual Screening: High-throughput virtual screening of large compound databases (such as PubChem) can identify novel molecules containing the benzothiazole scaffold with potential activity against specific targets. researchgate.net This computational filtering process prioritizes compounds for experimental testing, saving time and resources.

Big Data Analysis: The vast amount of existing biological and chemical data can be mined to identify new structure-activity relationships, predict potential off-target effects, and repurpose existing drugs. By analyzing large datasets of known benzothiazole derivatives and their biological profiles, machine learning algorithms can predict the activities of new virtual compounds based on the this compound framework. This data-driven approach can uncover non-obvious relationships and guide the design of more effective and safer drug candidates.

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Collaborative Frameworks :
  • Chemoinformatics + Biology : Integrate PubChem bioassays with in-house screening data to prioritize targets .
  • Chemical Engineering + Data Science : Develop microfluidic reactors for high-throughput optimization of reaction parameters .
  • Regulatory Science : Partner with pharmacologists to design IND-enabling toxicity studies (e.g., AMES, hERG assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.